Trimethylazanium
Overview
Description
Trimethylazanium is a quaternary ammonium compound characterized by the presence of three methyl groups attached to a central nitrogen atom. This compound is commonly found in various biological and industrial applications due to its unique chemical properties. It is often encountered in the form of its salts, such as trimethylammonium chloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylazanium compounds can be synthesized through several methods. One common approach involves the reaction of trimethylamine with an alkyl halide. For example, trimethylamine can react with methyl iodide to form trimethylammonium iodide. The reaction is typically carried out in an organic solvent such as ethanol or acetone, under reflux conditions.
Industrial Production Methods
In industrial settings, trimethylammonium compounds are often produced through the reaction of ammonia with methanol in the presence of a catalyst. This process yields a mixture of methylamines, including trimethylamine, which can then be further processed to obtain trimethylammonium salts. The reaction is typically conducted at elevated temperatures and pressures to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Trimethylazanium compounds undergo various chemical reactions, including:
Substitution Reactions: this compound salts can participate in nucleophilic substitution reactions, where the trimethylammonium group is replaced by another nucleophile.
Oxidation and Reduction: These compounds can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: this compound salts can undergo Hofmann elimination, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are often employed.
Elimination: Silver hydroxide or silver oxide is used to convert trimethylammonium salts to their corresponding hydroxides, which then undergo elimination upon heating.
Major Products Formed
Substitution: The major products are typically new quaternary ammonium salts.
Oxidation: Oxidation can lead to the formation of various oxygenated derivatives.
Reduction: Reduction products include amines and other reduced nitrogen compounds.
Elimination: The primary products are alkenes and tertiary amines.
Scientific Research Applications
Trimethylazanium compounds have a wide range of applications in scientific research:
Chemistry: They are used as phase-transfer catalysts and in the synthesis of other quaternary ammonium compounds.
Biology: this compound derivatives are used in the study of membrane transport and ion channels.
Medicine: These compounds are utilized in drug formulation and as antiseptics.
Industry: They are employed in the production of surfactants, disinfectants, and fabric softeners.
Mechanism of Action
The mechanism of action of trimethylammonium compounds varies depending on their application. In biological systems, they often interact with cell membranes and ion channels, altering membrane permeability and ion transport. In chemical reactions, their quaternary ammonium structure makes them effective phase-transfer catalysts, facilitating the transfer of reactants between different phases.
Comparison with Similar Compounds
Trimethylazanium compounds are similar to other quaternary ammonium compounds such as:
- Betaine
- Bethanechol
- Carnitine
- Choline
- Methacholine
- Muscarine
- Trimethylglycine
Uniqueness
This compound compounds are unique due to their high solubility in water and their ability to form stable salts. This makes them particularly useful in applications requiring water-soluble cationic agents.
Properties
Molecular Formula |
C3H10N+ |
---|---|
Molecular Weight |
60.12 g/mol |
IUPAC Name |
trimethylazanium |
InChI |
InChI=1S/C3H9N/c1-4(2)3/h1-3H3/p+1 |
InChI Key |
GETQZCLCWQTVFV-UHFFFAOYSA-O |
SMILES |
C[NH+](C)C |
Canonical SMILES |
C[NH+](C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.